molecular formula C11H15N3O2 B14003489 Hydrazine, 1-(p-acetamidobenzyl)-2-acetyl- CAS No. 69352-44-9

Hydrazine, 1-(p-acetamidobenzyl)-2-acetyl-

Cat. No.: B14003489
CAS No.: 69352-44-9
M. Wt: 221.26 g/mol
InChI Key: NUYQGNAYTHNGAZ-UHFFFAOYSA-N
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Description

Hydrazine, 1-(p-acetamidobenzyl)-2-acetyl- is a chemical compound that belongs to the class of hydrazine derivatives It is characterized by the presence of an acetamidobenzyl group and an acetyl group attached to the hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazine, 1-(p-acetamidobenzyl)-2-acetyl- typically involves the condensation of hydrazine with p-acetamidobenzaldehyde, followed by acetylation. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Hydrazine, 1-(p-acetamidobenzyl)-2-acetyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into hydrazones or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and zinc-acetic acid are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products

The major products formed from these reactions include hydrazones, azides, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Hydrazine, 1-(p-acetamidobenzyl)-2-acetyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Hydrazine, 1-(p-acetamidobenzyl)-2-acetyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and acetamidobenzyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Hydrazine, 1-(p-acetamidobenzyl)-2-benzoyl-
  • Hydrazine, 1-(p-acetamidobenzyl)-2-formyl-
  • Hydrazine, 1-(p-acetamidobenzyl)-2-propionyl-

Uniqueness

Hydrazine, 1-(p-acetamidobenzyl)-2-acetyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential, making it a valuable compound for further research and development .

Properties

CAS No.

69352-44-9

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

N-[4-[(2-acetylhydrazinyl)methyl]phenyl]acetamide

InChI

InChI=1S/C11H15N3O2/c1-8(15)13-11-5-3-10(4-6-11)7-12-14-9(2)16/h3-6,12H,7H2,1-2H3,(H,13,15)(H,14,16)

InChI Key

NUYQGNAYTHNGAZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CNNC(=O)C

Origin of Product

United States

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